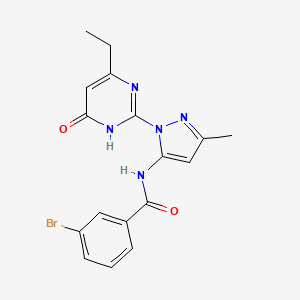

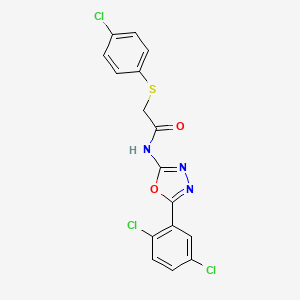

2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with chloroacetamide and oxadiazole moieties have been synthesized and evaluated for their biological properties, such as anticancer and antioxidant activities .

Synthesis Analysis

The synthesis of related compounds involves linear synthesis methods where different aryl substituted acetamide derivatives are prepared. For instance, in one study, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were synthesized . Another study describes the synthesis of 1,3,4-thia(oxa)diazole substituted acetamides through acylation reactions followed by N-alkylation to yield various derivatives . These methods could potentially be adapted for the synthesis of the compound .

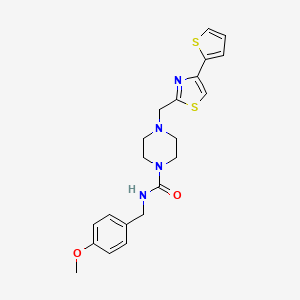

Molecular Structure Analysis

The molecular structure of related compounds shows that the chlorophenyl ring is oriented at a specific angle with respect to the thiazole or oxadiazole ring, which could influence the compound's biological activity . For example, in one acetamide derivative, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . This structural information is crucial for understanding the interaction of these compounds with biological targets.

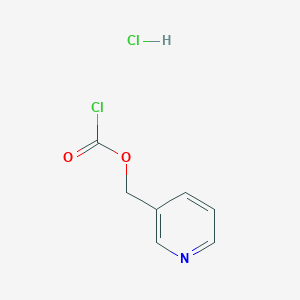

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include acylation and N-alkylation. These reactions are used to introduce various functional groups into the molecule, which can significantly alter the compound's properties and biological activity . The specific reactions for the compound would likely involve the introduction of the chlorophenylthio and dichlorophenyl-oxadiazole groups into the acetamide backbone.

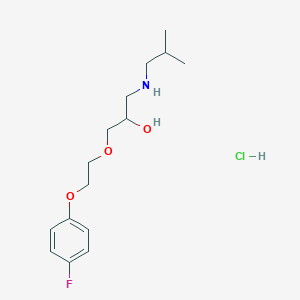

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These properties include solubility, stability, and reactivity, which are important for the compound's potential use as a therapeutic agent. The intermolecular interactions, such as C-H⋯O interactions, can also influence the crystal packing and, consequently, the compound's solid-state properties .

Biological Activity Analysis

The biological activities of similar compounds have been evaluated in vitro. For example, certain synthesized compounds have been screened for their cytotoxicity against various human leukemic cell lines, including PANC-1, HepG2, and MCF7, with some showing significant cytotoxic effects . Additionally, antioxidant properties have been assessed, with some compounds demonstrating a high radical scavenging ability, comparable to that of ascorbic acid . These studies suggest that the compound may also possess similar biological activities, which could be explored in future research.

Aplicaciones Científicas De Investigación

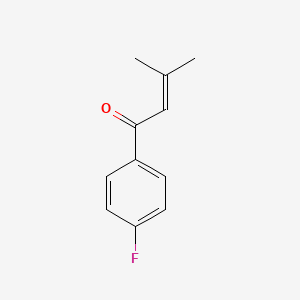

Antibacterial Activity

- A study by (Ramalingam, Ramesh, & Sreenivasulu, 2019) found significant antibacterial activity in derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides.

- (Joshi & Parikh, 2013) synthesized chalcones-bearing 1,3,4-oxadiazole derivatives that displayed novel antimicrobial properties.

Enzyme Inhibition

- (Rehman et al., 2013) explored compounds synthesized for activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes.

- (Iqbal et al., 2017) synthesized acetamide derivatives with antibacterial potential and moderate inhibitors of lipoxygenase enzyme.

Molecular Docking and Cytotoxicity

- (Siddiqui et al., 2014) conducted molecular docking studies on N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing significant anti-bacterial potential.

- (Abu-Melha, 2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds with potent cytotoxic results against breast cancer cell lines.

Antioxidant Properties

- (Lelyukh et al., 2021) synthesized novel 1,3,4-thia(oxa)diazole substituted compounds showing significant antioxidant activity.

Anti-inflammatory and Anti-thrombotic Studies

- (Basra et al., 2019) evaluated oxadiazole derivatives for anti-inflammatory and anti-thrombotic properties, showing significant results.

Safety and Hazards

As with any chemical compound, handling “2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide” would require appropriate safety precautions. The presence of chlorine atoms in the molecule suggests that it could potentially form harmful or toxic byproducts if it were to undergo certain types of chemical reactions .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3O2S/c17-9-1-4-11(5-2-9)25-8-14(23)20-16-22-21-15(24-16)12-7-10(18)3-6-13(12)19/h1-7H,8H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEAISRKIBQTJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)